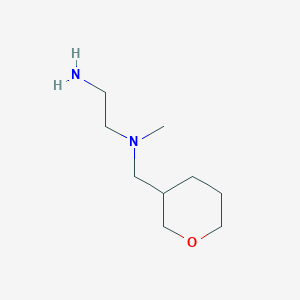
N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H20N2O It is a diamine derivative featuring a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydro-2H-pyran-3-carbaldehyde and N-methylethylenediamine.
Reaction Conditions: The key step involves the reductive amination of tetrahydro-2H-pyran-3-carbaldehyde with N-methylethylenediamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like methanol or ethanol at room temperature.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups introduced at the amine positions.
Applications De Recherche Scientifique
N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine
- N1-Methyl-N1-(tetrahydro-2H-pyran-2-yl)ethane-1,2-diamine
- N1-Methyl-N1-(tetrahydro-2H-pyran-5-yl)ethane-1,2-diamine
Uniqueness
N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine is unique due to the specific positioning of the tetrahydropyran ring and the methyl group on the ethane-1,2-diamine backbone. This unique structure may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
N'-methyl-N'-(oxan-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H20N2O/c1-11(5-4-10)7-9-3-2-6-12-8-9/h9H,2-8,10H2,1H3 |
Clé InChI |
CRADUACUUSULKX-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN)CC1CCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



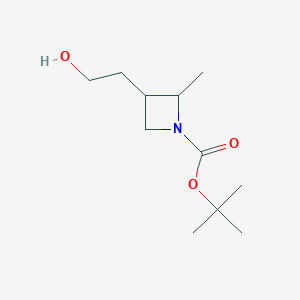

![1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15230600.png)
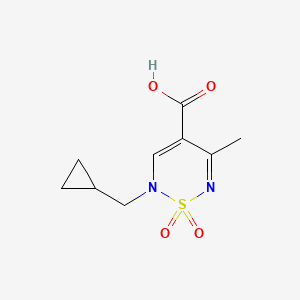

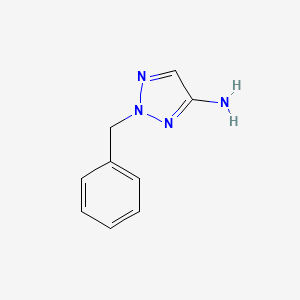
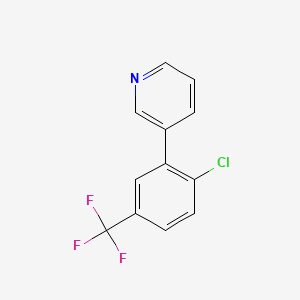
![2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15230638.png)

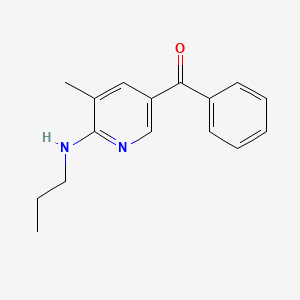
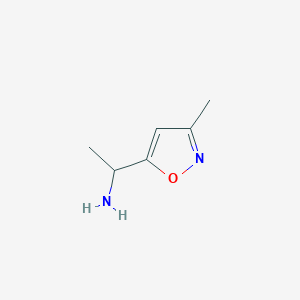
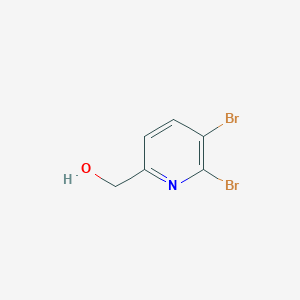
![Benzo[d]isothiazol-7-ylmethanamine](/img/structure/B15230686.png)
